2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(Ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a triazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors, such as hydrazine derivatives and quinazoline intermediates, under controlled conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with a suitable leaving group on the quinazoline core.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution often employs reagents like nitrating agents or halogens under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with biological targets are being explored for applications in drug development.
Medicine
In medicine, research is focused on its potential as an anticancer or antimicrobial agent. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl and fluorophenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
2-(Ethylsulfanyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
The unique combination of the ethylsulfanyl and 2-fluorophenyl groups in 2-(ethylsulfanyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one imparts distinct chemical and biological properties. This specific arrangement may enhance its binding affinity to certain biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C17H17FN4OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-8-5-9-13(23)14(12)15(22(16)21-17)10-6-3-4-7-11(10)18/h3-4,6-7,15H,2,5,8-9H2,1H3,(H,19,20,21) |
InChI Key |
XKIPGYMJSGZRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4F |
Origin of Product |
United States |
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